molecular formula C21H21FN6O3S2 B11315588 N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide

N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide

Cat. No.: B11315588
M. Wt: 488.6 g/mol
InChI Key: VBKXEVYYSMJPDI-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone moiety, a triazole ring, and a sulfonamide group, making it a subject of interest for researchers in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Moiety: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction involving azides and alkynes.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The quinazolinone moiety may interact with enzymes or receptors, inhibiting their activity. The triazole ring and sulfonamide group can enhance the compound’s binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-chlorophenyl)methanesulfonamide
  • N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-bromophenyl)methanesulfonamide

Uniqueness

The presence of the 4-fluorophenyl group in N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H21FN6O3S2

Molecular Weight

488.6 g/mol

IUPAC Name

N-[[4-ethyl-5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-N-(4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C21H21FN6O3S2/c1-3-27-19(12-28(33(2,30)31)15-10-8-14(22)9-11-15)25-26-21(27)32-13-18-23-17-7-5-4-6-16(17)20(29)24-18/h4-11H,3,12-13H2,1-2H3,(H,23,24,29)

InChI Key

VBKXEVYYSMJPDI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)CN(C4=CC=C(C=C4)F)S(=O)(=O)C

Origin of Product

United States

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